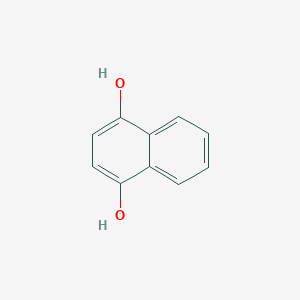

1,4-Dihydroxynaphthalene

Beschreibung

1,4-Dihydroxynaphthalene is a natural product found in Magnolia liliiflora with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCILLCXFKWDRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060350 | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-60-8 | |

| Record name | 1,4-Naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of 1,4-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydroxynaphthalene, a key aromatic diol, has a rich history intertwined with the development of organic chemistry. From its initial synthesis to the elucidation of its diverse biological activities, this molecule has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It aims to serve as a comprehensive resource, presenting quantitative data in structured tables and illustrating complex biological pathways and experimental workflows through detailed diagrams.

Introduction

This compound (also known as naphthohydroquinone) is a naturally occurring organic compound and a significant metabolite of naphthalene.[1] Its structure, featuring a naphthalene core with two hydroxyl groups at the 1 and 4 positions, underpins its chemical reactivity and diverse biological functions.[2] These functions range from being a crucial intermediate in chemical synthesis to exhibiting potent biological activities, including antiviral and antioxidant properties.[2][3] This guide delves into the historical context of its discovery and provides detailed technical information for researchers and professionals in drug development.

History and Discovery

While the precise first synthesis of this compound is not definitively documented in readily available historical records, its chemistry is closely linked to the study of naphthalene and its derivatives, which began in the early 19th century. The parent compound, naphthalene, was first isolated from coal tar in 1819 by Alexander Garden and independently by John Kidd. The exploration of naphthalene's reactivity led to the synthesis of a vast array of its derivatives.

The most common and historically significant methods for preparing this compound involve the reduction of 1,4-naphthoquinone or the hydrolysis of 4-amino-1-naphthol.[3] These reactions were well-established by the late 19th and early 20th centuries, suggesting that this compound was likely first synthesized during this period of intense investigation into aromatic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 191-192 °C (decomposes) | [3] |

| Appearance | Brown to greyish powder | [3] |

| pKa₁ | 9.37 (at 26 °C) | [2] |

| pKa₂ | 10.93 (at 26 °C) | [2] |

| Solubility | Slightly soluble in water, DMSO, and methanol. Soluble in ethanol and ether. | [1][2][4] |

| CAS Number | 571-60-8 | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, which are foundational for its laboratory preparation.

Synthesis via Reduction of 1,4-Naphthoquinone

This is a widely used and efficient method for the preparation of this compound.[3]

Experimental Protocol:

-

Dissolution: Dissolve 1,4-naphthoquinone in a suitable organic solvent, such as ethanol or diethyl ether, in a round-bottom flask.

-

Reductant Preparation: In a separate beaker, prepare an aqueous solution of a reducing agent, typically sodium dithionite (Na₂S₂O₄).

-

Reaction: Slowly add the sodium dithionite solution to the stirred solution of 1,4-naphthoquinone at room temperature. The reaction is typically rapid, and the color of the solution will change, indicating the reduction of the quinone.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (1,4-naphthoquinone) is no longer visible.

-

Work-up: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) to protonate the hydroquinone dianion.

-

Extraction: The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Synthesis via Hydrolysis of 4-Amino-1-naphthol

This method provides an alternative route to this compound.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-amino-1-naphthol.

-

Hydrolysis: Add a solution of approximately 20% sulfuric acid to the flask.

-

Heating: Heat the mixture to reflux. The hydrolysis of the amino group to a hydroxyl group occurs under these acidic and high-temperature conditions.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC, to determine the consumption of the starting material.

-

Cooling and Precipitation: After the reaction is complete, cool the reaction mixture. The product, this compound, may precipitate out of the solution upon cooling.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be purified by recrystallization from an appropriate solvent.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for drug development.

Antiviral Activity

This compound has been identified as a potent inhibitor of the herpes simplex virus type 1 (HSV-1) protease.[3] This enzyme is crucial for the replication of the virus. By inhibiting this protease, this compound can disrupt the viral life cycle.

Antioxidant Activity

Like many phenolic compounds, this compound possesses antioxidant properties.[2] The hydroxyl groups on the naphthalene ring can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. This activity is attributed to the formation of a stable semiquinone radical.

Caption: Radical scavenging by this compound.

Interaction with Aryl Hydrocarbon Receptor (AhR)

Studies have shown that this compound can act as an agonist for the aryl hydrocarbon receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). Upon binding to a ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, thereby initiating gene transcription.

Caption: Activation of the AhR pathway by this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data | Reference |

| ¹H NMR (in DMSO-d₆) | 400 MHz: Signals corresponding to aromatic and hydroxyl protons. | [6] |

| Infrared (IR) | Characteristic peaks for O-H and C-H (aromatic) stretching. | [7] |

Conclusion

This compound is a molecule with a significant scientific legacy and continued relevance in modern research. Its straightforward synthesis, coupled with its intriguing biological activities, positions it as a valuable tool for chemical synthesis and a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its history, key properties, and experimental protocols, intended to support the ongoing and future research endeavors of scientists and drug development professionals.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 571-60-8 [chemicalbook.com]

- 4. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(571-60-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(571-60-8) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Early Studies of 1,4-Naphthalenediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 1,4-naphthalenediol, also known historically as naphthohydroquinone. It focuses on the early, seminal methods of its chemical synthesis, its physicochemical properties as understood at the time, and the initial biological investigations that set the stage for future research into naphthalene-based compounds.

Core Chemical Data

1,4-Naphthalenediol (CAS 571-60-8) is a dihydroxylated naphthalene and the reduced form of the well-known 1,4-naphthoquinone. Its structure consists of a naphthalene core with hydroxyl groups at the 1 and 4 positions.

Table 1: Physicochemical Properties of 1,4-Naphthalenediol

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | Fieser, L. F. (1941) |

| Molecular Weight | 160.17 g/mol | Fieser, L. F. (1941) |

| Melting Point | 191-192 °C (dec.) | Fieser, L. F. (1941) |

| Appearance | Colorless needles | Fieser, L. F. (1941) |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and acetic acid. | Fieser, L. F. (1941) |

Early Synthetic Protocols

The most well-documented and reliable early synthesis of 1,4-naphthalenediol involves a two-step process starting from naphthalene. This method, detailed by the renowned chemist Louis F. Fieser in Organic Syntheses, involves the oxidation of naphthalene to 1,4-naphthoquinone, followed by the reduction of the quinone to the desired diol.

Experimental Workflow: Synthesis of 1,4-Naphthalenediol

Detailed Experimental Protocol: Step 1 - Preparation of 1,4-Naphthoquinone

This procedure is adapted from the method described by H. T. Clarke and submitted to Organic Syntheses by Louis F. Fieser.

Materials:

-

Naphthalene (64 g, 0.5 mole)

-

Chromium trioxide (120 g, 1.2 moles)

-

Glacial acetic acid (600 ml)

-

80% aqueous acetic acid (150 ml)

-

Petroleum ether (b.p. 80–100°C)

Procedure:

-

A solution of 120 g of chromium trioxide in 150 ml of 80% aqueous acetic acid is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is cooled in an ice-salt bath until the internal temperature is 0°C.

-

A solution of 64 g of naphthalene in 600 ml of glacial acetic acid is added gradually from the dropping funnel over 2–3 hours, with constant stirring. The temperature is maintained between 10–15°C.

-

Stirring is continued overnight as the mixture warms to room temperature.

-

The dark green solution is then allowed to stand for 3 days with occasional stirring.

-

The reaction mixture is poured into 6 liters of water to precipitate the crude 1,4-naphthoquinone.

-

The yellow precipitate is collected by filtration, washed with 200 ml of water, and dried.

-

The crude product is purified by crystallization from 500 ml of petroleum ether (b.p. 80–100°C).

Table 2: Quantitative Data for 1,4-Naphthoquinone Synthesis

| Parameter | Value | Source |

| Yield | 25–28 g (32–35%) | Fieser, L. F. (1941) |

| Melting Point | 124–125 °C | Fieser, L. F. (1941) |

| Appearance | Long yellow needles | Fieser, L. F. (1941) |

Detailed Experimental Protocol: Step 2 - Preparation of 1,4-Naphthalenediol (Naphthohydroquinone)

This procedure is adapted from the method submitted to Organic Syntheses by Louis F. Fieser.

Materials:

-

1,4-Naphthoquinone (10 g, 0.063 mole)

-

Stannous chloride dihydrate (45 g, 0.2 mole)

-

Concentrated hydrochloric acid (100 ml)

-

Water

Procedure:

-

A solution of 45 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid is prepared in a 500-ml Erlenmeyer flask.

-

10 g of finely powdered 1,4-naphthoquinone is added to the stannous chloride solution.

-

The flask is shaken vigorously. The reaction is exothermic, and the quinone dissolves to form a dark green solution containing the quinhydrone, which then transitions to a pale yellow solution of the hydroquinone.

-

The mixture is cooled thoroughly in an ice bath.

-

The crystalline 1,4-naphthalenediol is collected on a Büchner funnel and washed with a small amount of dilute hydrochloric acid, followed by water until the washings are free of chlorides.

-

The product is dried to a constant weight.

Table 3: Quantitative Data for 1,4-Naphthalenediol Synthesis

| Parameter | Value | Source |

| Yield | 9.5 g (94%) | Fieser, L. F. (1941) |

| Melting Point | 191–192 °C (with decomposition) | Fieser, L. F. (1941) |

| Appearance | Colorless needles | Fieser, L. F. (1941) |

Early Biological Investigations: Antimalarial Studies

In the 1940s, a significant research effort was undertaken to discover and synthesize new antimalarial drugs. Louis F. Fieser and his group at Harvard University extensively investigated a wide range of 1,4-naphthoquinone derivatives.[1] While 1,4-naphthalenediol itself was not the primary therapeutic candidate, it was a crucial reference compound and a key intermediate in these studies.

The central hypothesis of this research was that the quinone structure was essential for antimalarial activity. The redox cycling between the quinone (oxidized) and hydroquinone (reduced) forms was considered a potential mechanism of action. This relationship is fundamental to the chemistry of these compounds.

Fieser's work involved synthesizing hundreds of derivatives, primarily by adding various alkyl side chains to the 2-position of the 1,4-naphthoquinone ring. The biological activity was then tested, often in avian malaria models. The ease of reduction of these quinone derivatives to their corresponding hydroquinones (naphthalenediols) was a key consideration in their design and evaluation, as it was believed to be linked to their mechanism of action within the biological system.[1] Although specific derivatives showed more promise, the foundational chemistry and the redox potential established by the study of the parent 1,4-naphthalenediol were indispensable to this line of research.

Conclusion

The early studies on 1,4-naphthalenediol, particularly the work of Louis F. Fieser, established robust and efficient synthetic routes that are still cited today. The quantitative data and detailed protocols from this era provide a valuable baseline for modern chemists. Furthermore, the initial biological context for this compound, rooted in the extensive search for antimalarial agents, highlights the long-standing interest in the redox properties of the naphthoquinone/naphthalenediol system. This foundational work paved the way for decades of research into the diverse applications of this chemical scaffold in medicine and materials science.

References

The Core Properties of 1,4-Dihydroxynaphthalene: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical, Spectroscopic, and Biological Characteristics of a Key Naphthalene Derivative

Abstract

1,4-Dihydroxynaphthalene, also known as naphthohydroquinone, is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Its redox properties and biological activity have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and reactivity, and key biological functions. Detailed experimental protocols for its synthesis and relevant bioassays are provided, alongside structured data tables and pathway visualizations to support researchers in drug development and scientific investigation.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as a white to light brown or greyish crystalline powder.[1][2][3] It is sparingly soluble in water but shows greater solubility in organic solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO).[1][3] Upon exposure to air, it has a tendency to darken over time due to oxidation.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][4][5] |

| Molecular Weight | 160.17 g/mol | [4][6][7] |

| CAS Number | 571-60-8 | [1][4][7] |

| Appearance | White to light yellow/brown/greyish crystalline powder | [1][2][3] |

| Melting Point | 190-195 °C (with decomposition) | [2][5][6][7] |

| Density | 1.317 g/cm³ | [3] |

| pKa₁ | 9.37 (at 26 °C) | [1] |

| pKa₂ | 10.93 (at 26 °C) | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, DMSO, and methanol. | [1][3][5] |

| Topological Polar Surface Area | 40.5 Ų | [8] |

| XLogP3 | 1.8 | [8] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features / Data Source |

| ¹H NMR | Data available from PubChem and ChemicalBook.[8][9] |

| ¹³C NMR | Data available from PubChem and ChemicalBook.[8][10] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 160; 2nd Highest: 131; 3rd Highest: 104. Data available from PubChem.[8] |

| Infrared (IR) Spectroscopy | Data available from ChemicalBook and PubChem.[9][11] |

| UV-Vis Spectroscopy | Data available from PubChem.[8] |

Note: Detailed peak assignments were not fully available in the cited literature. Researchers should perform their own analyses for definitive characterization.

Synthesis and Reactivity

This compound is most commonly synthesized through the chemical reduction of its corresponding quinone, 1,4-naphthoquinone.[2][7] This transformation can be effectively achieved using reducing agents such as sodium dithionite.[2][7] The compound is a versatile chemical intermediate that undergoes several key reactions:

-

Oxidation: It is readily oxidized to form 1,4-naphthoquinone, its parent quinone.[2]

-

Amination: It can be aminated to produce 4-amino-1-naphthol.[2]

-

Methylation: Reaction with methanol in the presence of an acid catalyst yields 4-methoxy-1-naphthol.[2]

These reactions make it a valuable precursor for synthesizing dyes, pharmaceuticals, and other complex organic molecules.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound technical, = 90 HPLC 571-60-8 [sigmaaldrich.com]

- 6. This compound | 571-60-8 [chemicalbook.com]

- 7. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(571-60-8) IR Spectrum [chemicalbook.com]

- 9. This compound(571-60-8) 13C NMR [m.chemicalbook.com]

- 10. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Naphthalenediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Naphthalenediol, also known as naphthohydroquinone, is an aromatic organic compound with the chemical formula C₁₀H₈O₂. It is a derivative of naphthalene and a member of the naphthalenediol class of compounds. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,4-naphthalenediol, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance, including its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,4-naphthalenediol are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of 1,4-Naphthalenediol

| Property | Value |

| IUPAC Name | Naphthalene-1,4-diol |

| Synonyms | 1,4-Dihydroxynaphthalene, Naphthohydroquinone |

| CAS Number | 571-60-8 |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Appearance | White to off-white or light brown crystalline solid |

Table 2: Physicochemical Data of 1,4-Naphthalenediol

| Property | Value |

| Melting Point | 192-195 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, diethyl ether, and acetone. |

| logP (Octanol/Water) | 1.8 |

Table 3: Spectroscopic Data of 1,4-Naphthalenediol

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and hydroxyl protons. |

| ¹³C NMR | Signals for aromatic carbons and carbons bearing hydroxyl groups. |

| Infrared (IR) | Characteristic peaks for O-H stretching (hydroxyl groups) and C=C stretching (aromatic ring). |

| UV-Vis | Absorption maxima in the ultraviolet region characteristic of the naphthalene chromophore. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 1,4-naphthalenediol.

Synthesis of 1,4-Naphthalenediol via Reduction of 1,4-Naphthoquinone

Principle: 1,4-Naphthoquinone is reduced to 1,4-naphthalenediol using a suitable reducing agent, such as sodium borohydride.

Materials:

-

1,4-Naphthoquinone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.0 g of 1,4-naphthoquinone in 100 mL of methanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 30 minutes. The color of the solution will change from yellow to colorless.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to neutralize the excess sodium borohydride.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1,4-naphthalenediol.

Purification by Recrystallization

Principle: This method purifies the crude 1,4-naphthalenediol based on its differential solubility in a suitable solvent at different temperatures.

Materials:

-

Crude 1,4-naphthalenediol

-

Toluene

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude 1,4-naphthalenediol to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of a hot solvent mixture of toluene and a small amount of ethanol to dissolve the solid completely. Use a hot plate to maintain the temperature near the boiling point of the solvent.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to obtain pure 1,4-naphthalenediol.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to assess the purity of the synthesized 1,4-naphthalenediol and to quantify it in various samples.

Materials and Equipment:

-

Purified 1,4-naphthalenediol

-

HPLC-grade methanol

-

HPLC-grade water

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) methanol and water. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of 1,4-naphthalenediol in methanol. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: 60:40 Methanol:Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 25 °C

-

-

Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Determine the retention time of 1,4-naphthalenediol from the standard chromatograms and assess the purity of the sample by calculating the peak area percentage.

Biological Activity and Signaling Pathways

1,4-Naphthalenediol and its derivatives have garnered interest in drug development due to their potential biological activities, including antioxidant and anticancer properties. While the precise mechanisms of 1,4-naphthalenediol are still under investigation, studies on structurally related compounds, such as other polyphenols and naphthoquinones, suggest potential involvement in key cellular signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's antioxidant capacity. Given its phenolic structure, 1,4-naphthalenediol may be capable of activating this protective pathway.

MAPK and STAT3 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in cancer. Some naphthoquinone derivatives have been shown to modulate these pathways, suggesting that 1,4-naphthalenediol could exert its potential anticancer effects through similar mechanisms.

Experimental and Characterization Workflow

A logical workflow for the synthesis and characterization of 1,4-naphthalenediol is essential for ensuring the quality and reproducibility of the research. The following diagram outlines a typical workflow.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of 1,4-naphthalenediol, along with comprehensive experimental protocols and an exploration of its potential biological activities. The data presented in a structured format, coupled with detailed methodologies and visual representations of workflows and signaling pathways, aims to facilitate further research and development involving this versatile compound. As interest in naphthalene derivatives for drug discovery continues to grow, a thorough understanding of the fundamental characteristics of 1,4-naphthalenediol is paramount for its effective application in scientific and industrial research.

A Comprehensive Technical Guide to the Solubility of 1,4-Dihydroxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,4-dihydroxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, standardized experimental protocol for determining the precise solubility of this compound. This protocol is intended to enable researchers to generate reliable and reproducible quantitative data for their specific applications.

Qualitative Solubility of this compound

Currently, published literature offers qualitative descriptions of the solubility of this compound in several common organic solvents. This information is summarized in the table below. It is important to note that terms such as "soluble," "poorly soluble," and "slightly soluble" are not standardized and can vary between sources. Therefore, for any application requiring precise concentrations, experimental determination of solubility is crucial.

| Solvent | Qualitative Solubility | Source |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Methanol | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Chloroform | Poorly Soluble | [1] |

| Acetic Acid | Poorly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted gravimetric and spectroscopic methods for solid-liquid equilibrium determination.[3][4][5]

Principle

The solubility of a solid compound in a solvent at a specific temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant. This can be achieved through gravimetric analysis (evaporation of the solvent and weighing the residue) or a spectroscopic method (measuring the absorbance of the solution at a specific wavelength).

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Evaporating dishes or watch glasses

-

Drying oven

-

UV-Vis spectrophotometer (for spectroscopic method)

-

Quartz cuvettes (for spectroscopic method)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Spectroscopic Analysis of 1,4-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxynaphthalene (DHN), a key metabolite of naphthalene, plays a significant role in various biological processes and serves as a versatile precursor in organic synthesis.[1] Its chemical structure, consisting of a naphthalene core with two hydroxyl groups, imparts unique spectroscopic characteristics that are crucial for its identification, characterization, and quantification in various matrices. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, including detailed experimental protocols and data interpretation. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug development, metabolic studies, and synthetic chemistry.

Physicochemical Properties

This compound is a brown to grayish crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Melting Point | 191-192 °C (decomposes) | [2] |

| CAS Number | 571-60-8 | [2] |

Spectroscopic Data

The following sections provide a comprehensive summary of the spectroscopic data for this compound, presented in a clear and concise tabular format for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.326 | Singlet | 2 x -OH |

| 8.076 | Multiplet | 2 x Ar-H |

| 7.431 | Multiplet | 2 x Ar-H |

| 6.703 | Singlet | 2 x Ar-H |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound displays the following signals.[3]

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C1, C4 |

| 126.3 | C5, C8 |

| 122.1 | C4a, C8a |

| 121.8 | C6, C7 |

| 109.2 | C2, C3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640–3610 | Strong, Sharp | Free O-H Stretch |

| 3500–3200 | Strong, Broad | H-bonded O-H Stretch |

| 3100–3000 | Strong | Aromatic C-H Stretch |

| 1600–1585 | Medium | Aromatic C=C Stretch (in-ring) |

| 1500–1400 | Medium | Aromatic C=C Stretch (in-ring) |

| 1320–1000 | Strong | C-O Stretch |

| 900–675 | Strong | Aromatic C-H Out-of-plane Bend |

Sample Preparation: KBr Pellet[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 131 | 35.7 | [M-CHO]⁺ |

| 132 | 14.5 | [M-CO]⁺ |

| 105 | 16.3 | [C₇H₅O]⁺ |

| 104 | 19.2 | [C₈H₈]⁺ |

| 103 | 11.4 | [C₈H₇]⁺ |

| 77 | 15.0 | [C₆H₅]⁺ |

| 76 | 10.5 | [C₆H₄]⁺ |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time for a proton spectrum.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set a wider spectral width appropriate for carbon nuclei.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

-

Grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample holder to subtract atmospheric interferences (CO₂, H₂O).

-

Acquire the sample spectrum by scanning the appropriate mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to identify the characteristic absorption bands.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization mass spectrometry.

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

-

-

Ionization:

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.[5]

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Signaling Pathways and Experimental Workflows

Visual representations of metabolic pathways and experimental workflows can greatly aid in understanding the context and application of this compound analysis.

Metabolic Pathway of Naphthalene

This compound is a key intermediate in the mammalian metabolism of naphthalene. The following diagram illustrates this metabolic pathway.[6]

Caption: Metabolic pathway of naphthalene in mammals.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical experimental workflow for the comprehensive spectroscopic analysis of a solid sample of this compound.

References

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. This compound | 571-60-8 [chemicalbook.com]

- 3. This compound(571-60-8) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(571-60-8) IR Spectrum [chemicalbook.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. spectrabase.com [spectrabase.com]

Spectroscopic and Spectrometric Analysis of 1,4-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxynaphthalene, a key aromatic compound, serves as a vital intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Its chemical structure and electronic properties are of significant interest in drug design and materials science. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound, offering a foundational dataset for researchers in the field. This document presents tabulated spectral data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its spectroscopic characteristics.

Data Presentation

The following tables summarize the quantitative NMR and UV-Vis spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data

The proton NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -OH | 9.33 | Singlet | 2H | - |

| H-5, H-8 | 8.08 | Multiplet | 2H | Not explicitly stated |

| H-6, H-7 | 7.43 | Multiplet | 2H | Not explicitly stated |

| H-2, H-3 | 6.75 | Singlet | 2H | - |

Note: Integration and coupling constants are inferred from spectral images where not explicitly provided in the source data.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound was also obtained in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1, C-4 | 147.2 |

| C-4a, C-8a | 126.5 |

| C-5, C-8 | 122.3 |

| C-6, C-7 | 121.8 |

| C-2, C-3 | 108.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis absorption spectrum of this compound was recorded in ethanol. The table below lists the absorption maxima (λmax).

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) |

| Ethanol | 299 | 330 | Not explicitly stated |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and UV-Vis spectra are provided below.

NMR Spectroscopy Protocol

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: ~240 ppm

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

UV-Vis Spectroscopy Protocol

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.

-

Serial Dilution: Perform a serial dilution of the stock solution to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 AU (typically in the range of 1-10 µg/mL).

-

Cuvette Preparation: Use a quartz cuvette with a 1 cm path length. Rinse the cuvette with the solvent (ethanol) multiple times before use.

Instrument Parameters

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer

-

Solvent (Blank): Spectroscopic grade ethanol

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: Medium

-

Data Interval: 1.0 nm

-

Procedure:

-

Fill the reference and sample cuvettes with the blank solution (ethanol) and record a baseline correction.

-

Empty the sample cuvette and rinse it with the sample solution.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Mandatory Visualization

Relationship between Structure and Spectral Data

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR and UV-Vis spectral features.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedures for obtaining and analyzing the spectral data of this compound.

An In-depth Technical Guide to the Synthesis of 1,4-Dihydroxynaphthalene from 1,4-Naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1,4-dihydroxynaphthalene, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the reduction of 1,4-naphthoquinone to yield this compound. This guide details various established reduction methodologies, including the use of sodium dithionite, sodium borohydride, and catalytic hydrogenation. For each method, a thorough experimental protocol is provided, accompanied by a comparative analysis of reaction parameters and yields. Visual representations of the chemical transformation and a generalized experimental workflow are included to facilitate a deeper understanding of the processes.

Introduction

This compound, also known as naphthohydroquinone, is a key aromatic diol with significant applications in organic synthesis.[1] Its structural motif is a precursor to various more complex molecules, including pharmaceuticals, dyes, and polymers. The naphthalene skeleton of this compound imparts properties such as thermal stability and a high refractive index to derived materials, making it a compound of interest for materials science and electronics.[1]

The most common and direct route to this compound is through the reduction of its oxidized counterpart, 1,4-naphthoquinone. This transformation is a fundamental reaction in organic chemistry and can be achieved through various reducing agents and methodologies. The choice of a specific synthetic route often depends on factors such as desired yield, purity, scalability, cost, and environmental considerations. This guide aims to provide a detailed examination of the most prevalent and effective methods for this synthesis, offering a valuable resource for researchers and professionals in the field.

General Reaction Scheme

The synthesis of this compound from 1,4-naphthoquinone is a reduction reaction where the two ketone functionalities of the quinone are converted to hydroxyl groups.

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using various reducing agents.

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a widely used and effective reducing agent for converting quinones to hydroquinones.[2] The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

Experimental Protocol:

-

Dissolution: Dissolve 1,4-naphthoquinone in a suitable organic solvent such as diethyl ether or a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Reducing Agent Solution: In a separate beaker, prepare a fresh aqueous solution of sodium dithionite. An excess of the reducing agent is typically used.

-

Reaction: Slowly add the sodium dithionite solution to the stirred solution of 1,4-naphthoquinone at room temperature. The characteristic yellow color of the quinone should fade as the reaction progresses.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder reducing agent that is also effective for the reduction of quinones to hydroquinones.[3] The reaction is typically performed in alcoholic solvents.

Experimental Protocol:

-

Dissolution: Dissolve 1,4-naphthoquinone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution of 1,4-naphthoquinone. The addition should be controlled to manage any effervescence.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up: The reaction is quenched by the careful addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess sodium borohydride and the borate esters formed.

-

Extraction: The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. Recrystallization affords pure this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of quinones. This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Experimental Protocol:

-

Setup: To a solution of 1,4-naphthoquinone in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask, add a catalytic amount of palladium on carbon (typically 5-10 wt%).

-

Hydrogenation: The flask is connected to a hydrogen source, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the theoretical amount of hydrogen has been consumed.

-

Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake or by TLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield this compound. The product is typically of high purity but can be recrystallized if necessary.

Data Presentation

The following table summarizes the key parameters for the different synthesis methods of this compound from 1,4-naphthoquinone.

| Method | Reducing Agent | Solvent System | Temperature | Reaction Time | Typical Yield | Purity |

| Sodium Dithionite | Sodium Dithionite | Diethyl Ether / Water | Room Temperature | 1-3 hours | High | >98% |

| Sodium Borohydride | Sodium Borohydride | Methanol / Ethanol | 0 °C to RT | 1-2 hours | >95% | >99% |

| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol / Ethyl Acetate | Room Temperature | 2-6 hours | Quantitative | >99% |

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,4-naphthoquinone can be effectively achieved through several reduction methods. The choice of reducing agent—sodium dithionite, sodium borohydride, or catalytic hydrogenation—offers flexibility in terms of reaction conditions, cost, and scale. Sodium dithionite and sodium borohydride reductions are convenient for laboratory-scale synthesis, providing high yields and purity with straightforward work-up procedures. Catalytic hydrogenation represents a cleaner alternative, often yielding a product of very high purity with minimal work-up, making it suitable for larger-scale production where the appropriate equipment is available. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Reduction of 1,4-Naphthoquinone to 1,4-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, a critical transformation in synthetic organic chemistry and drug development. The quinone-hydroquinone redox couple is a fundamental motif in a variety of biologically active molecules. Understanding and controlling this transformation is paramount for the synthesis of novel therapeutic agents and the study of their mechanisms of action.

This document details various reduction methodologies, including the use of common reducing agents such as sodium dithionite, sodium borohydride, and stannous chloride, as well as catalytic hydrogenation. It presents a comparative analysis of these methods, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting and implementing the most suitable procedure for their specific needs.

Comparative Analysis of Reduction Methods

The choice of reducing agent for the conversion of 1,4-naphthoquinone to this compound is dictated by factors such as reaction efficiency, selectivity, cost, and compatibility with other functional groups. The following table summarizes quantitative data for several common reduction methods. It is important to note that reaction conditions can be further optimized to improve yields and reaction times.

| Reducing Agent/Method | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane | Reflux | Not Specified | Good to High | [1] |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 - Room Temperature | 1 - 5 hours | ~80-85 (crude) | [2] |

| Stannous Chloride (SnCl₂·2H₂O) | Ethanol (EtOH) | 30 | 2 hours | ~58 | [3] |

| Catalytic Hydrogenation (Pd/C) | Ethanol (EtOH) | Room Temperature | Not Specified | High | [4] |

Experimental Protocols

Detailed methodologies for the key reduction experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Reduction with Sodium Dithionite

This protocol is adapted from general procedures for the reduction of quinones.

Materials:

-

1,4-Naphthoquinone

-

Sodium Dithionite (Na₂S₂O₄)

-

Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-naphthoquinone in a minimal amount of dioxane.

-

In a separate beaker, prepare a solution of sodium dithionite in water. An excess of sodium dithionite (typically 2-3 equivalents) is recommended.

-

With vigorous stirring, add the aqueous sodium dithionite solution to the solution of 1,4-naphthoquinone.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography as needed.

Protocol 2: Reduction with Sodium Borohydride

This protocol is adapted from the general procedure for the reduction of ketones.[5]

Materials:

-

1,4-Naphthoquinone

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1,4-naphthoquinone in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and borate salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction with Stannous Chloride

This protocol is adapted from a general procedure for the reduction of nitroarenes.[3]

Materials:

-

1,4-Naphthoquinone

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating source (e.g., water bath)

Procedure:

-

Dissolve 1,4-naphthoquinone in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 30-50 °C) for 2 hours or until the reaction is complete as monitored by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M potassium hydroxide (KOH) solution to precipitate tin salts.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound as required.

Protocol 4: Catalytic Hydrogenation

This is a general protocol for catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

-

1,4-Naphthoquinone

-

Palladium on Carbon (Pd/C, 5% or 10%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask)

-

Hydrogen source (e.g., hydrogen balloon or cylinder)

-

Magnetic stirrer and stir bar or mechanical shaker

-

Filtration aid (e.g., Celite®)

Procedure:

-

In a hydrogenation flask, dissolve 1,4-naphthoquinone in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst is typically used in a catalytic amount (e.g., 5-10 mol%).

-

Seal the flask and purge the system with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC.

-

Carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product is often of high purity, but can be further purified by recrystallization if necessary.

Reaction Mechanisms and Visualizations

The reduction of 1,4-naphthoquinone to this compound can proceed through different mechanisms depending on the reducing agent employed. The following diagrams, generated using Graphviz, illustrate the plausible pathways for the key reduction methods.

Caption: General overview of the reduction of 1,4-naphthoquinone.

Caption: Stepwise electron transfer in sodium dithionite reduction.

Caption: Hydride transfer mechanism in sodium borohydride reduction.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The reduction of 1,4-naphthoquinone to this compound is a fundamental and versatile transformation. This guide has provided a comparative overview of several common reduction methods, complete with detailed experimental protocols and mechanistic insights. For high-yield and clean reactions, catalytic hydrogenation is often the method of choice, provided the necessary equipment is available. For laboratory-scale synthesis, sodium borohydride offers a convenient and effective alternative with good yields. Sodium dithionite and stannous chloride represent other viable, cost-effective options, although they may require more rigorous purification of the final product. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

References

Synthesis of 1,4-Dihydroxynaphthalene via Hydrolysis of 4-Amino-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dihydroxynaphthalene through the acid-catalyzed hydrolysis of 4-amino-1-naphthol. This process is a key transformation in the synthesis of various compounds of interest in the pharmaceutical and chemical industries. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound, also known as naphthohydroquinone, is a valuable intermediate in organic synthesis. Its derivatives are precursors to a range of biologically active molecules and are utilized in the development of materials with applications in electronics and polymer science. One established method for its preparation involves the hydrolysis of 4-amino-1-naphthol, a reaction that proceeds via the displacement of the amino group with a hydroxyl group under acidic conditions. The most commonly employed catalyst for this reaction is sulfuric acid.

Reaction and Mechanism

The core of this synthesis is the acid-catalyzed hydrolysis of 4-amino-1-naphthol. In the presence of a strong acid, such as sulfuric acid, the amino group of 4-amino-1-naphthol is protonated, forming a good leaving group (ammonia). Subsequently, a water molecule acts as a nucleophile, attacking the carbon atom bonded to the leaving group. A final deprotonation step yields the desired product, this compound.

The overall reaction can be represented as follows:

C₁₀H₉NO + H₂O --(H₂SO₄)--> C₁₀H₈O₂ + NH₃

A simplified representation of the reaction pathway is illustrated below.

Caption: Reaction mechanism of the acid-catalyzed hydrolysis of 4-amino-1-naphthol.

Quantitative Data

While specific yield data for this exact transformation can vary based on reaction scale and purification efficiency, the following table summarizes typical reaction parameters found in the literature for analogous acid-catalyzed hydrolysis reactions.

| Parameter | Value | Notes |

| Reactant | 4-Amino-1-naphthol | Starting material. |

| Reagent | 20% (w/w) Sulfuric Acid | Catalyst and solvent. |

| Temperature | 100 - 110 °C | Reflux conditions are often employed. |

| Reaction Time | 4 - 6 hours | Monitored by TLC or HPLC. |

| Theoretical Yield | Varies based on scale | Calculated from the stoichiometry. |

| Expected Purity | >95% after purification | Dependent on the purification method. |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-amino-1-naphthol.

4.1. Materials and Equipment

-

4-Amino-1-naphthol

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Melting point apparatus

4.2. Procedure

-

Preparation of 20% Sulfuric Acid: In a fume hood, slowly and carefully add concentrated sulfuric acid to deionized water in a beaker with constant stirring. The addition is highly exothermic and should be done in an ice bath to control the temperature. For example, to prepare 100 g of 20% H₂SO₄, add 20 g of concentrated H₂SO₄ to 80 g of water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-1-naphthol.

-

Initiation of Reaction: Add the prepared 20% sulfuric acid solution to the flask containing 4-amino-1-naphthol.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain a gentle reflux with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Periodically take a small aliquot of the reaction mixture, neutralize it with a base (e.g., sodium bicarbonate solution), and spot it on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any residual acid and ammonium sulfate.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

-

-

Characterization:

-

Determine the melting point of the purified this compound and compare it with the literature value (approximately 192-195 °C).

-

Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.